molecular formula C13H10ClN3O B13001324 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

Cat. No.: B13001324
M. Wt: 259.69 g/mol
InChI Key: FYBCLBJYHIGVNW-UHFFFAOYSA-N
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Description

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a methyl group at the 2-position of the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives, followed by functional group modifications to introduce the chloro and methyl substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.

    Reduction: Formation of reduced oxazole-pyridine derivatives.

    Substitution: Formation of substituted oxazole-pyridine derivatives with various nucleophiles.

Scientific Research Applications

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potential as a therapeutic agent and its utility in material science applications.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

InChI

InChI=1S/C13H10ClN3O/c1-7-2-3-8(4-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3

InChI Key

FYBCLBJYHIGVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

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